molecular formula C19H21FN2O3S B2802841 N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide CAS No. 433956-74-2

N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B2802841
CAS No.: 433956-74-2
M. Wt: 376.45
InChI Key: FGAIWLZOFBAAHD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a piperidine-based sulfonamide derivative characterized by a 4-fluorophenyl carboxamide moiety and a 4-methylphenylsulfonyl group.

Properties

IUPAC Name

N-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-14-2-8-18(9-3-14)26(24,25)22-12-10-15(11-13-22)19(23)21-17-6-4-16(20)5-7-17/h2-9,15H,10-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAIWLZOFBAAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Research Applications

1. Building Block in Synthesis

  • Role : This compound serves as a versatile building block in the synthesis of more complex molecules. Its piperidine ring and functional groups allow for diverse chemical modifications, which are essential in developing new pharmaceuticals and materials.
  • Example : Researchers have utilized this compound in the synthesis of novel piperidine derivatives with enhanced biological properties.

2. Reaction Mechanisms

  • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution, making it a valuable intermediate in organic synthesis.
  • Common Reagents :
    • Oxidation can be performed using potassium permanganate.
    • Reduction can be achieved with lithium aluminum hydride.
    • Substitution reactions often utilize sodium hydroxide or halogenating agents.

Biological Research Applications

1. Pharmacological Potential

  • Therapeutic Properties : N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide has been investigated for its potential anti-inflammatory and analgesic effects. Its ability to interact with specific biological targets suggests possible applications in pain management and inflammation control.

2. Mechanism of Action

  • Target Interaction : The compound may modulate the activity of various receptors or enzymes, leading to significant biological effects. Understanding these interactions is crucial for developing targeted therapies.

Medical Applications

1. Drug Development

  • Therapeutic Index Estimation : Advanced techniques such as X-ray fluorescence spectrometry have been employed to assess the binding selectivity of this compound with biological receptors, aiding in the estimation of its therapeutic index .

2. Case Studies

  • Clinical Trials : Ongoing studies are evaluating the efficacy of this compound in clinical settings, focusing on its potential as a treatment for chronic pain and inflammatory diseases.

Industrial Applications

1. Material Science

  • New Materials Development : The unique chemical structure allows for its use in creating novel materials with specific properties, which can be beneficial in various industrial applications.

Summary Table of Applications

Application AreaSpecific UsesNotable Characteristics
Chemical Research Building block for complex moleculesVersatile reactivity
Biological Research Investigated for anti-inflammatory effectsModulates receptor activity
Medical Applications Drug development and therapeutic index estimationPotential use in pain management
Industrial Applications Development of new materialsUnique structural features

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Sulfonyl Group

The sulfonyl group’s substituent significantly influences physicochemical and biological properties. Key comparisons include:

Compound Name Sulfonyl Substituent Yield (%) Key Properties/Applications Reference
Target Compound 4-methylphenyl N/A N/A N/A
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3-fluorophenyl)sulfonyl)piperidine-4-carboxamide (4–9) 3-fluorophenyl 47–72 Multitarget pain inhibitors
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dimethylphenyl)sulfonyl)piperidine-4-carboxamide (4–22) 2,4-dimethylphenyl 75 Higher yield; steric effects
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((3,5-difluorophenyl)sulfonyl)piperidine-4-carboxamide (4–24) 3,5-difluorophenyl 53 Enhanced polarity
N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide 4-methylphenyl N/A Molecular mass: 415.51 g/mol
  • Key Observations: Halogenated sulfonyl groups (e.g., 3-fluorophenyl) are associated with lower yields (47–72%) compared to alkylated derivatives like 4–22 (75%) .

Carboxamide Group Variations

The carboxamide’s aryl group modulates target selectivity and binding affinity:

Compound Name Carboxamide Substituent Key Features Reference
Target Compound 4-fluorophenyl Electron-withdrawing; potential metabolic stability N/A
N-(4-fluorobenzyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide 4-fluorobenzyl Piperidine-3-carboxamide isomer; distinct spatial orientation
N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methylphenyl)sulfonyl)piperidine-4-carboxamide (4–12) 4-(benzo[d]thiazol-2-yl)phenyl Bulky heterocyclic group; likely impacts receptor binding
N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide 4-(acetylamino)phenyl Acetylamino group enhances hydrogen-bonding capacity
  • Key Observations :
    • The target’s 4-fluorophenyl group balances electron-withdrawing effects and metabolic stability, similar to fluorinated chalcone derivatives in crystallographic studies .
    • Bulky substituents (e.g., benzo[d]thiazol-2-yl) may improve target selectivity but reduce synthetic accessibility .

Physicochemical and Spectroscopic Data

Characterization methods (NMR, HRMS) are consistent across analogs:

Compound Name ¹H NMR Shifts (Key Signals) HRMS Data (M+H)+ Reference
Target Compound N/A N/A N/A
4–22 (2,4-dimethylphenyl sulfonyl) δ 7.45–7.20 (m, aromatic H) Calc.: 524.18; Exp.: 524.19
N-[4-(acetylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide δ 2.35 (s, CH₃) Calc.: 415.51; Exp.: 415.51
  • Key Observations :
    • Aromatic protons in sulfonyl-substituted analogs typically resonate between δ 7.20–7.45 ppm .
    • Methyl groups (e.g., 4-methylphenyl) produce distinct singlets near δ 2.35 .

Biological Activity

N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23FN2O3S
  • Molecular Weight : 390.5 g/mol
  • IUPAC Name : N-(4-fluorophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide
  • InChI Key : RTMUAHHIHCPEFS-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

  • Formation of the Piperidine Ring : Starting from a suitable piperidine precursor, the ring is functionalized to introduce the carboxamide group.
  • Introduction of the Fluorophenyl Group : This is achieved through nucleophilic aromatic substitution where a fluorophenyl halide reacts with the piperidine derivative.
  • Attachment of the Methylphenyl Group : The methylphenyl group is introduced via Friedel-Crafts alkylation.
  • Addition of the Methanesulfonyl Group : The final step involves sulfonylation using methanesulfonyl chloride under basic conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects.
  • Influence of Functional Groups : The presence of fluorophenyl and methylphenyl groups may enhance binding affinity, while the methanesulfonyl group can affect reactivity and stability .

Pharmacological Potential

Research indicates that compounds within this class exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have shown that related piperidine derivatives possess significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects .
  • Enzyme Inhibition : Compounds similar to N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .

Case Studies

  • NK(1) Receptor Antagonism : In a study aimed at discovering novel NK(1) receptor antagonists, a series of piperazine derivatives were synthesized. Among them, compounds similar in structure to N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine demonstrated potent antagonistic activity against NK(1) receptors, highlighting their potential in treating anxiety and depression .
  • Anticancer Activity : Piperidine derivatives have also been explored for anticancer properties. Specific analogs exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the piperidine structure can lead to enhanced therapeutic effectiveness .

Research Findings

The following table summarizes key findings related to the biological activity of piperidine derivatives:

Study/SourceActivity TypeKey Findings
NK(1) Receptor AntagonismIdentified potent antagonists with favorable pharmacokinetic profiles.
AntimicrobialSignificant activity against Staphylococcus aureus with low MIC values.
Enzyme InhibitionStrong inhibition of AChE and urease in various derivatives.
AnticancerNotable cytotoxic effects on multiple cancer cell lines.

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